2-(1-Amino-2-fluoroethyl)-4-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-(1-amino-2-fluoroethyl)-4-methylphenol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-9(12)7(4-6)8(11)5-10/h2-4,8,12H,5,11H2,1H3 |
InChI Key |
FCSMJQHYFWKVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CF)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Diverse Synthetic Pathways for 2-(1-Amino-2-fluoroethyl)-4-methylphenol
The synthesis of this target molecule can be approached through various methodologies, each offering distinct advantages in terms of stereoselectivity, efficiency, and scalability.
Achieving the desired stereochemistry at the carbon atom bearing the amino group is a critical challenge in the synthesis of this compound. Several stereoselective strategies can be envisaged.
One plausible approach involves the diastereoselective reduction of a chiral β-enamino ester . This method would begin with the synthesis of a fluorinated β-ketoester derived from 4-methylphenol. The hydroxyl group of 4-methylphenol would likely require protection, for instance, as a benzyl (B1604629) or silyl (B83357) ether, to prevent interference in subsequent steps. The protected 4-methylphenol could then undergo Friedel-Crafts acylation with a suitable fluoroacetylating agent to introduce the fluoroacetyl group at the 2-position. The resulting ketone can be converted to a chiral β-enamino ester by condensation with a chiral amine, such as (R)- or (S)-α-methylbenzylamine. The diastereoselective reduction of the enamine double bond, for example using sodium borohydride, would establish the desired stereocenter. Subsequent removal of the chiral auxiliary and the phenol (B47542) protecting group would yield the target compound.
Another viable stereoselective route is the ring-opening of a chiral epoxide . This pathway would commence with the preparation of a chiral epoxide derived from a 2-vinyl-4-methylphenol precursor. The vinyl group could be introduced via a palladium-catalyzed cross-coupling reaction. Asymmetric epoxidation of the vinyl group, for instance using a Sharpless epoxidation, would yield a chiral epoxide. The regioselective opening of this epoxide at the benzylic position with an amine nucleophile, followed by fluorination of the resulting primary alcohol, would provide a route to the desired product. Alternatively, a fluorinated nucleophile could be used to open the epoxide, directly installing the fluoroethyl side chain.
A third strategy could be the asymmetric reduction of a fluorinated α-amino ketone precursor . This would involve the synthesis of 2-(1-amino-2-fluoroacetyl)-4-methylphenol, with the amino group suitably protected. The asymmetric reduction of the ketone functionality, using chiral reducing agents such as those derived from boranes (e.g., CBS catalyst) or through catalytic asymmetric hydrogenation, would furnish the chiral β-fluoroamine.
| Stereoselective Approach | Key Steps | Potential Chiral Induction Method | Representative Precursors |
| Diastereoselective Reduction | 1. Protection of 4-methylphenol2. Fluoroacetylation3. Formation of chiral enamine4. Diastereoselective reduction5. Deprotection | Use of a chiral amine auxiliary (e.g., (R)-α-methylbenzylamine) | Protected 2-fluoroacetyl-4-methylphenol |
| Epoxide Ring-Opening | 1. Synthesis of 2-vinyl-4-methylphenol2. Asymmetric epoxidation3. Regioselective ring-opening | Sharpless asymmetric epoxidation | 2-Vinyl-4-methylphenol |
| Asymmetric Ketone Reduction | 1. Synthesis of a protected 2-(amino-fluoroacetyl)-4-methylphenol2. Asymmetric reduction | Chiral catalysts (e.g., CBS catalyst) or asymmetric hydrogenation | N-protected 2-(1-amino-2-fluoroacetyl)-4-methylphenol |
Chemoenzymatic methods offer powerful tools for the synthesis of chiral molecules, often providing high enantioselectivity under mild reaction conditions.
A potential chemoenzymatic route to this compound could involve the enzymatic resolution of a racemic mixture . For example, a racemic mixture of an esterified derivative of the target compound could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed product, both in enantiomerically enriched forms.
Alternatively, a transaminase-catalyzed asymmetric amination could be employed. This would involve the synthesis of a fluorinated ketone precursor, 2-(2-fluoroacetyl)-4-methylphenol. A transaminase enzyme, in the presence of an amine donor such as isopropylamine, could then stereoselectively convert the ketone to the corresponding amine, establishing the chiral center with high enantiomeric excess.
| Chemoenzymatic Strategy | Enzyme Class | Key Transformation | Substrate |
| Kinetic Resolution | Lipase | Enantioselective hydrolysis of an ester | Racemic N-acetyl-2-(1-acetoxy-2-fluoroethyl)-4-methylphenol |
| Asymmetric Amination | Transaminase | Stereoselective conversion of a ketone to an amine | 2-(2-Fluoroacetyl)-4-methylphenol |
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and could be instrumental in the preparation of key precursors for this compound.
For instance, the synthesis of a 2-vinyl-4-methylphenol precursor, required for the epoxide ring-opening strategy, could be achieved via a Suzuki or Stille coupling . This would involve the reaction of a protected 2-bromo-4-methylphenol (B149215) with a vinylboronic acid or a vinyltin (B8441512) reagent in the presence of a palladium catalyst.
Furthermore, the crucial C-N bond could potentially be formed through a Buchwald-Hartwig amination . This approach might involve the coupling of a protected 2-bromo-4-methylphenol derivative with a chiral fluoroethylamine equivalent. However, the direct amination of an aryl halide with a primary amine bearing a fluorine atom on the adjacent carbon can be challenging. A more plausible route would be the coupling of an aryl halide with a simpler amine, followed by subsequent elaboration of the side chain to introduce the fluorine atom.
| Palladium-Catalyzed Reaction | Purpose in Synthesis | Reactants | Catalyst System (Example) |
| Suzuki Coupling | Synthesis of a vinyl precursor | 2-Bromo-4-methylphenol (protected), vinylboronic acid | Pd(PPh₃)₄, base |
| Buchwald-Hartwig Amination | Formation of C-N bond in a precursor | 2-Bromo-4-methylphenol (protected), amine | Pd₂(dba)₃, phosphine (B1218219) ligand, base |
Derivatization Strategies and Analogue Synthesis
The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a diverse range of analogues.
The introduction of additional fluorine atoms or the modification of the existing fluoroethyl group can lead to analogues with altered physicochemical properties.
One strategy involves the synthesis of analogues with fluorine on the aromatic ring . This could be achieved by starting with a fluorinated 4-methylphenol derivative. For example, using 3-fluoro-4-methylphenol (B1304798) as a starting material would lead to a final compound with a fluorine atom at the 5-position of the phenol ring.
Another approach is the synthesis of analogues with a difluoro- or trifluoroethyl group . This would necessitate the use of different starting materials, such as difluoro- or trifluoroacetylating agents in the synthetic routes that involve a ketone intermediate.
| Fluorinated Analogue Type | Synthetic Strategy | Key Starting Material |
| Ring-Fluorinated Analogue | Utilize a fluorinated phenol starting material | 3-Fluoro-4-methylphenol |
| Polyfluorinated Side-Chain Analogue | Employ a polyfluorinated acylating agent | Ethyl difluoroacetate (B1230586) or ethyl trifluoroacetate |
The primary amino group in this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.
N-Acylation can be readily achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. This would yield the corresponding amides. A range of acyl groups, from simple acetyl to more complex moieties, could be introduced.
N-Alkylation can be accomplished through several methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common and efficient method for introducing alkyl groups. Alternatively, direct alkylation with alkyl halides can be performed, although this may lead to over-alkylation.
| Modification Type | Reaction | Reagents | Product Class |
| N-Acylation | Acylation | Acyl chloride, base | Amide |
| N-Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or Tertiary Amine |
| N-Alkylation | Direct Alkylation | Alkyl halide, base | Secondary or Tertiary Amine |
Alterations to the Phenolic Moiety
The phenolic hydroxyl group and the aromatic ring of this compound are key sites for chemical modification. These alterations can be strategically employed to modulate the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile.
Modifications of the Hydroxyl Group:
The phenolic hydroxyl group can undergo several common transformations. Etherification, for instance, by reaction with alkyl halides or other alkylating agents in the presence of a base, would yield the corresponding ether derivatives. This modification removes the acidic proton of the phenol, which can impact its binding to biological targets and alter its solubility. For example, methylation or ethylation would increase lipophilicity. Alternatively, the hydroxyl group can be converted to an ester through reaction with acyl chlorides or anhydrides. Esterification can serve as a prodrug strategy, where the ester is later hydrolyzed in vivo to release the active phenolic compound.
Modifications of the Aromatic Ring:
The aromatic ring itself is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The existing substituents—the hydroxyl, aminoethyl, and methyl groups—will direct incoming electrophiles primarily to the positions ortho and para to the strongly activating hydroxyl group. Given that the positions are already substituted, further substitution will be directed to the remaining available positions on the ring. For instance, nitration using dilute nitric acid could introduce a nitro group onto the ring, a group that can act as a hydrogen bond acceptor and is electronically withdrawing. byjus.commasterorganicchemistry.com Similarly, halogenation with reagents like N-bromosuccinimide or N-chlorosuccinimide can introduce halogen atoms, which can alter the compound's electronic properties and metabolic stability. byjus.com Direct nitration or halogenation of phenols can sometimes lead to polysubstitution and oxidative decomposition, thus requiring careful control of reaction conditions. libretexts.orgmsu.edu
Table 1: Potential Modifications to the Phenolic Moiety of this compound
| Modification Type | Reagents and Conditions | Potential Outcome |
| Etherification | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., Acetone, DMF) | Increased lipophilicity, removal of acidic proton, potential alteration of binding interactions. |
| Esterification | Acyl chloride or anhydride (B1165640) (e.g., Acetyl chloride, Acetic anhydride), Base (e.g., Pyridine (B92270), Triethylamine) | Prodrug potential, altered solubility and bioavailability. |
| Nitration | Dilute HNO₃ at low temperature | Introduction of a nitro group, altering electronic properties and potential for new interactions. byjus.commasterorganicchemistry.com |
| Halogenation | N-Halosuccinimide (NCS, NBS) or Halogen (Br₂, Cl₂) in a non-polar solvent | Introduction of halogen atoms, influencing lipophilicity and metabolic stability. byjus.com |
Isosteric Replacements and Bioisosterism Approaches
Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aiming to improve the properties of a lead compound by substituting a functional group with another that has similar steric and electronic characteristics, while potentially offering advantages in terms of metabolism, toxicity, or potency. wikipedia.orgpatsnap.com For this compound, several key moieties are candidates for such replacements.
Bioisosteres for the Phenolic Hydroxyl Group:
The phenolic hydroxyl group is often a site of rapid metabolism, particularly glucuronidation. Replacing this group with a bioisostere can enhance metabolic stability and improve oral bioavailability. nih.govresearchgate.net A number of heterocyclic functionalities have been successfully employed as phenol bioisosteres. These include, but are not limited to, benzimidazolones, benzoxazolones, indoles, quinolinones, and pyridones. nih.govresearchgate.net These groups can often mimic the hydrogen bonding capabilities of the hydroxyl group while being less susceptible to metabolic conjugation. The choice of a specific bioisostere depends on the desired physicochemical properties and the specific interactions with the biological target. u-tokyo.ac.jp
Isosteric Replacements for the Methyl Group:
Replacements for the Aromatic Ring:
In some cases, the entire aromatic ring can be replaced with a non-aromatic or heteroaromatic bioisostere to improve properties such as solubility and to explore different binding interactions. Saturated carbocyclic rings, such as a cyclohexane (B81311) ring, can be considered as non-aromatic replacements, although this would significantly alter the electronic nature of the molecule. nih.gov Heterocyclic rings like pyridine or thiophene (B33073) can also serve as bioisosteres for the phenyl ring, introducing heteroatoms that can act as hydrogen bond acceptors and modulate the compound's polarity. cambridgemedchemconsulting.com
Table 2: Potential Isosteric and Bioisosteric Replacements for this compound
| Original Moiety | Potential Replacement(s) | Rationale for Replacement |
| Phenolic Hydroxyl (-OH) | Benzimidazolone, Benzoxazolone, Indole, Pyridone | Improve metabolic stability, enhance oral bioavailability, mimic hydrogen bonding. nih.govresearchgate.net |
| Methyl (-CH₃) | Chlorine (-Cl), Trifluoromethyl (-CF₃) | Block metabolic oxidation, alter electronic properties. youtube.com |
| Phenol Ring | Cyclohexane, Pyridine, Thiophene | Improve solubility, explore different binding modes, alter electronic distribution. nih.govcambridgemedchemconsulting.com |
Preclinical Pharmacological and Biochemical Investigations
In Vitro Receptor Binding Affinity and Selectivity Profiling
Comprehensive searches for ligand-receptor interaction studies, radioligand binding assays, and competitive binding paradigms for 2-(1-Amino-2-fluoroethyl)-4-methylphenol did not yield any specific findings. Consequently, its affinity and selectivity for various receptors are currently unknown.
Ligand-Receptor Interaction Studies
No studies were found that characterized the direct binding interactions of this compound with any specific receptor.
Radioligand Binding Assays
There is no available data from radioligand binding assays to determine the binding affinity (Ki or IC50 values) of this compound for any receptor.
Competitive Binding Paradigms
No information is available from competitive binding studies that would define the selectivity profile of this compound against a panel of receptors.
Enzyme Inhibition and Activation Studies
Similarly, no research was found that investigated the effects of this compound on enzyme activity.
Characterization of Enzyme Inhibition Kinetics
Without experimental data, the kinetic parameters of any potential enzyme inhibition by this compound, such as the inhibition constant (Ki) and the mechanism of inhibition, have not been determined.
Mechanistic Enzymology of Compound-Enzyme Interactions
The molecular mechanisms by which this compound might interact with and modulate the activity of any enzyme remain uninvestigated.
No Data Found for this compound
Following a comprehensive search for scientific literature, no preclinical pharmacological or biochemical investigation data is available for the chemical compound "this compound." The search included queries aimed at identifying specific enzyme targets, cellular mechanisms of action, modulation of intracellular signaling pathways, cellular uptake and distribution in research models, and its impact on gene expression and protein synthesis.
It is important to note that searches for similar-sounding compounds, such as "2-Amino-4-methylphenol," did yield results. However, this is a structurally distinct molecule, and its pharmacological and biochemical properties cannot be extrapolated to "this compound."
Consequently, without any available data on the preclinical pharmacology and cellular mechanisms of "this compound," it is not possible to generate the detailed, evidence-based article as requested in the provided outline. The required sections on specific enzyme target identification, intracellular signaling pathway modulation, cellular uptake, and effects on gene and protein expression remain unaddressed in the current body of scientific research.
Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive article on the preclinical pharmacological and biochemical investigations of "this compound" can be written.
Structure Activity Relationship Sar Elucidation
Elucidating the Role of the Fluoroethyl Group in Biological Activity
The introduction of a fluorine atom into the ethyl side chain is a pivotal modification that significantly influences the compound's potency, selectivity, and metabolic stability. researchgate.netnih.gov The C-F bond is the strongest single bond in organic chemistry, a feature that often enhances the metabolic stability of pharmaceuticals by blocking sites susceptible to oxidative metabolism. nih.govnih.gov
The presence of two chiral centers at the C1 (aminic) and C2 (fluorinated) positions of the ethyl group means that 2-(1-Amino-2-fluoroethyl)-4-methylphenol can exist as four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). This stereoisomerism is crucial, as biological receptors are chiral environments, and optimal binding typically requires a specific three-dimensional arrangement of interacting groups.
The differential activity of stereoisomers is a common theme in pharmacology. It is hypothesized that only one of the four stereoisomers of this compound would exhibit the highest affinity for a specific target, as illustrated by the hypothetical binding affinities in the table below.
| Stereoisomer | Configuration at C1 (Amino) | Configuration at C2 (Fluoro) | Hypothetical Receptor Binding Affinity (Ki, nM) |
|---|---|---|---|
| Isomer A | R | S | 15 |
| Isomer B | S | R | 250 |
| Isomer C | R | R | 800 |
| Isomer D | S | S | >1000 |
Fluorine's properties are unique among the halogens. It is the most electronegative element, leading to a highly polarized C-F bond. nih.gov This strong inductive electron-withdrawing effect can significantly alter the acidity (pKa) of nearby functional groups. researchgate.net In the case of this compound, the fluorine atom on the β-carbon can lower the basicity (pKa) of the α-amino group. This modulation of pKa is critical because it determines the proportion of the amino group that is protonated at physiological pH, which in turn affects its ability to form ionic bonds with acidic residues like aspartate or glutamate (B1630785) in a receptor binding site. researchgate.net
Despite its high electronegativity, fluorine is only slightly larger than a hydrogen atom (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H). nih.gov This allows fluorine to act as a bioisostere of hydrogen, meaning it can replace a hydrogen atom without causing significant steric hindrance at the receptor site. benthamscience.com However, this substitution can block metabolic oxidation at that position, a common strategy to increase a drug's half-life. nih.govnih.gov
Fluorination can also impact the molecule's lipophilicity. While aromatic fluorination typically increases lipophilicity, monofluorination of an alkyl group can sometimes decrease it, affecting properties like membrane permeability and oral bioavailability. nih.govsci-hub.st
Contribution of the Amino Moiety to Receptor Recognition
Beyond this ionic interaction, the protons on the ammonium (B1175870) group can also serve as hydrogen bond donors, forming additional stabilizing connections with nearby hydrogen bond acceptors (e.g., backbone carbonyls or serine/threonine side chains) within the binding pocket. nih.gov The precise positioning of this amino group, dictated by the stereochemistry and conformation of the ethyl chain, is therefore paramount for achieving high-affinity binding. nih.gov Any modification that removes or sterically hinders this group would be expected to drastically reduce biological activity.
Significance of the Methylphenol Core for Target Interactions
The 2-amino-4-methylphenol (B1222752) scaffold serves as the structural foundation, orienting the critical side chain and providing additional points of interaction with the target. Phenolic compounds are known to possess a wide range of biological activities, often related to their antioxidant properties and ability to interact with proteins. nih.govresearchgate.netresearchgate.net
The hydroxyl group on the aromatic ring is a key functional group that can act as both a hydrogen bond donor and acceptor. researchgate.net This dual capability allows for versatile interactions with polar residues in a receptor. For instance, it could donate a hydrogen bond to a backbone carbonyl or accept a hydrogen bond from a residue like serine or threonine.
The aromatic ring itself provides a broad, hydrophobic surface capable of engaging in several types of non-covalent interactions. These include:
Hydrophobic Interactions: The nonpolar character of the ring can lead to favorable interactions with hydrophobic pockets in the receptor, driven by the displacement of water molecules. benthamscience.com
π-π Stacking: The electron-rich π-system of the phenol (B47542) ring can stack with the aromatic rings of residues such as phenylalanine, tyrosine, or tryptophan.
Cation-π Interactions: The π-face of the ring can interact favorably with nearby cationic groups, such as a protonated lysine (B10760008) or arginine residue.
The methyl group at the 4-position of the phenol ring also contributes to the SAR. It enhances the lipophilicity of the molecule and can fit into small, specific hydrophobic sub-pockets within the receptor, providing additional van der Waals interactions and potentially increasing binding affinity and selectivity. researchgate.net The position of this methyl group influences the electronic properties of the ring and the acidity of the phenolic hydroxyl group.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
While no specific QSAR studies for this compound have been published, the methodology provides a powerful framework for optimizing its structure to enhance biological activity. nih.govfrontiersin.org A QSAR study would involve synthesizing a library of derivatives and correlating their measured biological activities with calculated physicochemical properties (descriptors).
The process would involve:
Designing a Derivative Library: Systematically modifying the three key regions of the molecule: the fluoroethyl group (e.g., replacing F with Cl, CF3), the amino moiety (e.g., N-methylation, N-acetylation), and the methylphenol core (e.g., varying the position and nature of the alkyl and hydroxyl groups).
Calculating Molecular Descriptors: For each derivative, a range of descriptors would be computed, including:
Electronic Descriptors: Hammett constants (σ), dipole moment, atomic charges, pKa.
Steric Descriptors: Molar refractivity (MR), van der Waals volume, specific substituent shape parameters (e.g., STERIMOL).
Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient), π constants.
Developing the QSAR Model: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links the descriptors to the biological activity (e.g., IC50 or Ki). nih.gov A typical QSAR equation might take the form:
log(1/Activity) = c1(σ) + c2(LogP) - c3(MR) + constant
This equation would quantitatively describe the SAR, allowing for the prediction of the activity of novel, unsynthesized compounds and guiding the design of more potent analogs. The table below presents a hypothetical dataset for a QSAR study of derivatives.
| Derivative (R group) | Hydrophobicity (π) | Electronic Effect (σ) | Steric Effect (MR) | Observed Activity (IC50, nM) |
|---|---|---|---|---|
| -H | 0.00 | 0.00 | 1.03 | 150 |
| -CH3 (Methyl) | 0.56 | -0.17 | 5.65 | 45 |
| -Cl (Chloro) | 0.71 | 0.23 | 6.03 | 80 |
| -OCH3 (Methoxy) | -0.02 | -0.27 | 7.87 | 210 |
| -CF3 (Trifluoromethyl) | 0.88 | 0.54 | 5.02 | 65 |
Metabolic Pathways and Biotransformation Studies
In Vitro Hepatic Microsomal Metabolism Studies
Studies utilizing in vitro systems with liver microsomes are fundamental for elucidating the metabolic pathways of new chemical entities. These experiments can identify the primary routes of metabolism, which are broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. However, no such studies have been published for 2-(1-Amino-2-fluoroethyl)-4-methylphenol.
Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, often mediated by the cytochrome P450 (CYP) superfamily of enzymes. These reactions introduce or expose functional groups on the parent molecule, preparing it for Phase II conjugation. Without experimental data, the specific Phase I metabolites of this compound remain unidentified.
Table 1: Putative Phase I Metabolites of this compound (Hypothetical)
| Putative Metabolite | Metabolic Reaction |
|---|---|
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
This table is for illustrative purposes only. No actual metabolite data has been reported.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. These conjugation reactions significantly increase the water solubility of the compound, facilitating its excretion from the body. The specific Phase II conjugates of this compound have not been characterized.
Table 2: Potential Phase II Conjugates of this compound (Hypothetical)
| Putative Conjugate | Conjugation Reaction |
|---|---|
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
This table is for illustrative purposes only. No actual conjugate data has been reported.
Cytochrome P450 (CYP) Isoform Involvement in Metabolism of this compound
Identifying the specific CYP isoforms responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions. Reaction phenotyping studies, which use a panel of recombinant human CYP isoforms, are employed for this purpose. No such studies have been conducted for this compound, and therefore, the specific CYP isoforms involved in its metabolism are unknown.
Metabolic Stability in Relevant Preclinical Research Models
Metabolic stability assays, typically performed using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse, dog), provide an indication of how quickly a compound is metabolized. This information is vital for predicting its in vivo half-life and clearance. Data on the metabolic stability of this compound in any preclinical research model is not publicly available.
Table 3: Metabolic Stability of this compound in Preclinical Models (Hypothetical)
| Species | Test System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (min) |
|---|---|---|---|
| Human | Liver Microsomes | Data Not Available | Data Not Available |
| Rat | Liver Microsomes | Data Not Available | Data Not Available |
| Mouse | Liver Microsomes | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No actual metabolic stability data has been reported.
Computational and Theoretical Investigations
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
In a hypothetical study of 2-(1-Amino-2-fluoroethyl)-4-methylphenol, the first step would be to identify potential biological targets. This could be based on the structural similarity of the compound to known ligands of specific receptors or enzymes. Once targets are identified, molecular docking simulations would be performed. The results would typically be presented in a table format, summarizing key interaction parameters.
Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | GLU-81, LEU-132, LYS-30 |
| Hydrogen Bond Interactions | 2 |
| Hydrophobic Interactions | 5 |
| RMSD (Å) | 1.2 |
This data is purely illustrative and not based on actual experimental results.
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to understand the electronic properties of this compound. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic signatures.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Dipole Moment (Debye) | 3.1 |
| Mulliken Atomic Charges | C1: -0.2, N1: -0.5, O1: -0.6, F1: -0.4 |
This data is purely illustrative and not based on actual experimental results.
Molecular Dynamics Simulations of Compound-Target Complexes and Conformational Analysis
To investigate the stability of the predicted binding pose from molecular docking and to explore the conformational landscape of the ligand, molecular dynamics (MD) simulations would be performed. An MD simulation would track the movements of the atoms in the compound-target complex over time, providing a dynamic view of the interaction.
The stability of the complex would be assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period. The flexibility of different parts of the molecule and the protein would be analyzed through Root Mean Square Fluctuation (RMSF) calculations.
De Novo Ligand Design and Virtual Screening Approaches Utilizing the this compound Scaffold
The chemical structure of this compound could serve as a scaffold for the design of new, potentially more potent, ligands. De novo design algorithms could be used to "grow" new functional groups onto this scaffold, optimizing for predicted binding affinity to a specific target.
Furthermore, a virtual screening campaign could be initiated where large chemical libraries are computationally docked against a biological target. The this compound scaffold would be used as a query to identify structurally similar molecules with potentially improved pharmacological properties.
Future Research and Unexplored Avenues for this compound
While specific research on the chemical compound this compound is not extensively available in publicly accessible literature, its structural features suggest several promising directions for future scientific investigation. The presence of a phenol (B47542) group, an amino group, and a fluoroethyl chain creates a molecule with potential for diverse biological interactions, warranting further exploration. The following sections outline potential future research directions and unexplored avenues based on general principles of medicinal chemistry and drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
